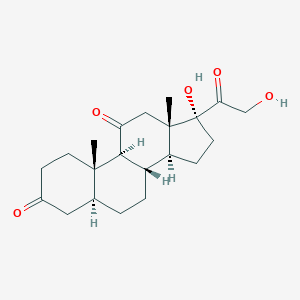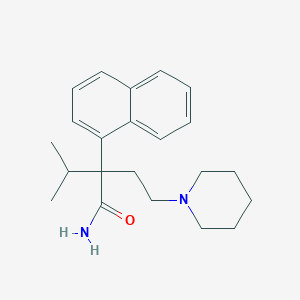
alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as AIPN, is a synthetic compound that has gained attention in scientific research due to its unique properties. AIPN is a member of the naphthalene family, and its chemical structure consists of a naphthalene ring attached to an acetamide group with a piperidine and isopropyl group attached to it.
作用機序
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide acts as a competitive inhibitor of the uptake of norepinephrine and dopamine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. This compound has also been shown to have a weak affinity for serotonin transporters, but its effects on serotonin uptake are much weaker than its effects on norepinephrine and dopamine uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its effects on the uptake of norepinephrine and dopamine. This compound has been shown to increase the concentration of these neurotransmitters in various regions of the brain, such as the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter concentration has been linked to improvements in cognitive function, such as attention, working memory, and decision-making. This compound has also been shown to have antidepressant effects in animal models, which may be related to its effects on norepinephrine and dopamine uptake.
実験室実験の利点と制限
One advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide in lab experiments is its potency and selectivity for norepinephrine and dopamine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognitive function with a high degree of specificity. Another advantage of using this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its potential for toxicity at high doses. This compound has been shown to cause neurotoxicity in animal models at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. One direction is to study the effects of this compound on other neurotransmitters, such as serotonin and glutamate. Another direction is to study the effects of this compound on behavior and cognitive function in humans, as most of the research on this compound has been done in animal models. Additionally, further research is needed to determine the optimal dose and duration of this compound treatment for various neurological disorders. Finally, the development of new synthetic methods for this compound may improve its availability and reduce its cost, making it more accessible for research purposes.
合成法
The synthesis of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-naphthylamine with isopropyl chloroformate to form N-isopropyl-1-naphthylamine. The second step involves the reaction of N-isopropyl-1-naphthylamine with piperidine to form alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine. The final step involves the reaction of alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine with acetyl chloride to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used in scientific research as a tool to study the function of the nervous system. This compound is a potent inhibitor of the uptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, attention, and behavior. This compound has been used to study the role of these neurotransmitters in various neurological disorders, such as depression, ADHD, and Parkinson's disease. This compound has also been used to study the effects of drugs that interact with these neurotransmitters, such as cocaine and amphetamines.
特性
| 1505-96-0 | |
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)butanamide |
InChI |
InChI=1S/C22H30N2O/c1-17(2)22(21(23)25,13-16-24-14-6-3-7-15-24)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16H2,1-2H3,(H2,23,25) |
InChIキー |
RTNXNRZZXYBWJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
正規SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
同義語 |
α-Isopropyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)


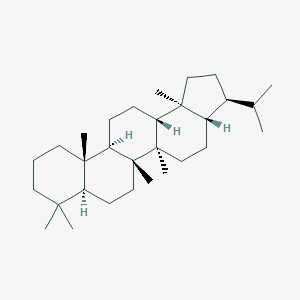

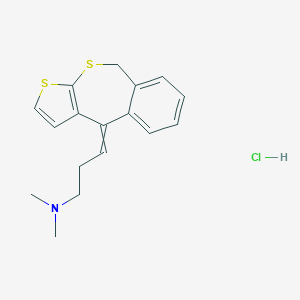

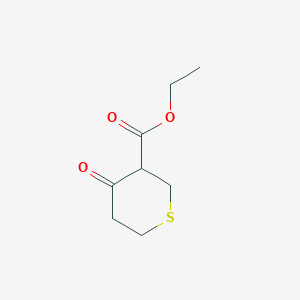
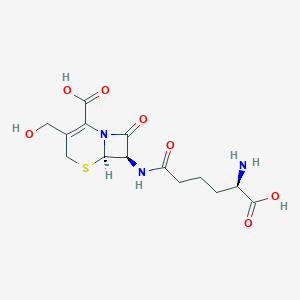

![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)

